N-cyclopentyl-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-cyclopentyl-2-methoxy-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a cyclopentyl group attached to the sulfonamide nitrogen, a methoxy substituent at the benzene ring’s 2-position, and a 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety at the 5-position. The structural complexity of this molecule, including its stereoelectronic and steric features, necessitates comparisons with analogs to elucidate structure-activity relationships (SARs) and physicochemical behaviors.
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-23-13-7-6-12(17-15(18)8-9-24(17,19)20)10-14(13)25(21,22)16-11-4-2-3-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNQFADYFSTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazolidinone intermediate with a sulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using a methylating agent such as dimethyl sulfate or methyl iodide.
Cyclopentyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It can be incorporated into polymers to impart specific properties such as thermal stability or conductivity.
Biology and Medicine
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.
Biological Probes: It can be used as a probe to study enzyme activity or protein interactions due to its unique structure.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Electronics: It can be used in the fabrication of electronic materials due to its potential conductive properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolidinone ring can also participate in binding interactions, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs are compared below, focusing on substituent variations and their implications:
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide (BG02029)
- Structural Differences: N-substituent: Cyclohexyl (C₆H₁₁) vs. cyclopentyl (C₅H₉) in the target compound. Benzene substituents: A methyl group at the 2-position instead of methoxy. The methyl group is less polar, reducing hydrogen-bonding capacity compared to the methoxy’s oxygen lone pairs. Position of thiazolidin-yl group: At the 4-position vs. 5-position in the target compound, altering spatial orientation in molecular recognition.
Molecular Weight : 386.49 g/mol (vs. ~388 g/mol estimated for the target compound).
5-(4,4-Dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
- Structural Differences: Thiazolidine modification: The 4,4-dimethyl substitution on the thiazolidine ring introduces steric hindrance, which may stabilize the ring conformation or impede enzymatic degradation. N-substituent: A 4-methoxyphenylmethyl group instead of cyclopentyl. Electronic profile: The additional methoxy group on the benzene ring (vs.
Molecular Weight : 491.53 g/mol (calculated from C₂₀H₂₃N₂O₇S₂), significantly higher than the target compound due to the bulky substituents.
Key Trends
- Lipophilicity : Cyclohexyl (BG02029) > cyclopentyl (target) > 4-methoxyphenylmethyl ( compound).
- Steric Effects : 4,4-Dimethyl-thiazolidine () introduces the most steric bulk, followed by cyclohexyl (BG02029).
- Hydrogen-Bonding Capacity : Methoxy groups (target and compound) outperform methyl (BG02029) in forming intermolecular interactions, critical for target binding .
Data Table: Structural and Molecular Comparisons
*Estimated based on structural analogy to BG02029 ; †Calculated from molecular formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
